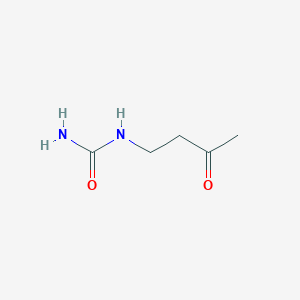
N-(3-Oxobutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Oxobutyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety attached to a 3-oxobutyl group
準備方法
Synthetic Routes and Reaction Conditions
N-(3-Oxobutyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions promote substrate selectivity, making it suitable for gram-scale synthesis .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe .
化学反応の分析
Types of Reactions
N-(3-Oxobutyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted urea compounds .
科学的研究の応用
N-(3-Oxobutyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other important chemicals of commercial interest.
Medicine: This compound derivatives are explored for their potential pharmaceutical applications.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(3-Oxobutyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that lead to the formation of different products . The exact molecular targets and pathways depend on the specific application and the type of reaction involved .
類似化合物との比較
Similar Compounds
Similar compounds to N-(3-Oxobutyl)urea include other N-substituted ureas, such as N-methylurea, N-ethylurea, and N-phenylurea .
Uniqueness
This compound is unique due to its specific structure, which includes a 3-oxobutyl group attached to the urea moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it suitable for various applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important building block for synthesizing other valuable chemicals. Further research into its properties and applications will likely uncover new uses and benefits.
特性
CAS番号 |
86231-07-4 |
|---|---|
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC名 |
3-oxobutylurea |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)2-3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9) |
InChIキー |
IWQQKDUCMADDPG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


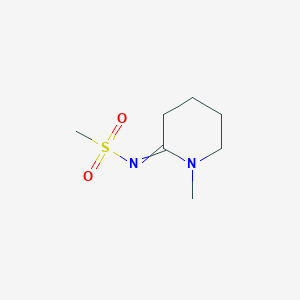
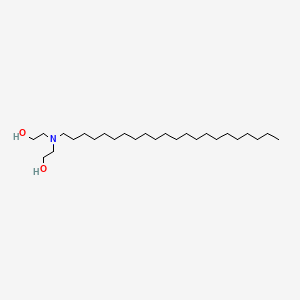
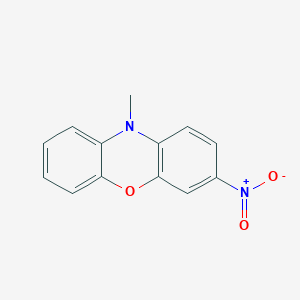
![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14425543.png)
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)


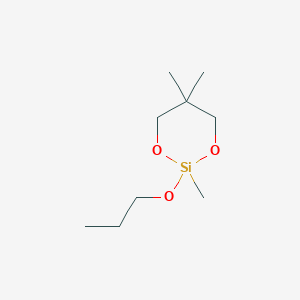
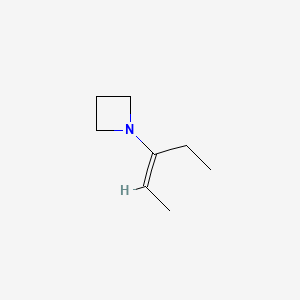

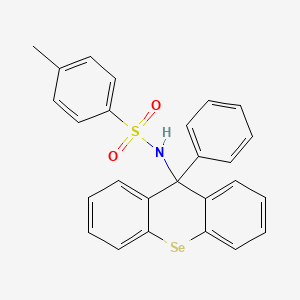
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
